![molecular formula C32H36N2O3 B1524146 1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol CAS No. 43229-68-1](/img/structure/B1524146.png)
1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol
Overview
Description
Chemical Name: 1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol Molecular Formula: C₃₂H₃₆N₂O₃ Molecular Weight: 496.65 g/mol CAS Number: 43229-68-1 ChemSpider ID: 48057475
This compound features a β-amino alcohol backbone with a benzyloxy-substituted aromatic ring at position 4 and a benzyl(α-methyl-4-methoxyphenethyl)amino group at position 2. Its stereochemistry includes two undefined stereocenters, which may influence its pharmacological and physicochemical properties . It is synthesized via a multi-step process involving the reaction of precursors such as 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol (R1) with formic acid under controlled conditions .
Biological Activity
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from simpler aromatic compounds. The presence of the benzyloxy and amino groups is crucial for its biological activity. The structural formula can be represented as follows:
The compound's structure includes:
- Amino group : Contributes to hydrogen bonding and solubility.
- Benzyloxy group : Enhances lipophilicity, potentially improving membrane permeability.
- Methoxyphenethyl group : May influence receptor binding affinity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds containing benzyloxy groups. For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and tested against Mycobacterium tuberculosis (Mtb). Compounds showed minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid, indicating potential for further development as tuberculosis treatments .
Selectivity and Toxicity
In vitro assays using mammalian cell lines (Vero and HepG2) demonstrated that certain derivatives of benzyloxy compounds exhibited selective toxicity towards Mtb without significantly affecting host cell viability. This selectivity is essential for reducing side effects in therapeutic applications. For example, compounds with MIC values around 2.7 µM showed no significant cytotoxicity at similar concentrations .
The mechanism by which these compounds exert their antimicrobial effects may involve:
- Inhibition of bacterial cell wall synthesis .
- Interference with metabolic pathways specific to pathogens.
- Disruption of protein synthesis through binding to ribosomal subunits.
Case Study 1: Antimycobacterial Evaluation
In a study focusing on the SAR of benzyloxy derivatives, researchers synthesized a range of compounds and assessed their activity against drug-resistant strains of Mtb. The study concluded that modifications at the 4-position of the phenyl ring significantly impacted activity, with halogenated derivatives showing enhanced potency .
Case Study 2: Pharmacokinetic Properties
Another investigation assessed the pharmacokinetic properties of these compounds, including stability and permeability. Results indicated that while some derivatives had low permeability due to bulky substituents, others maintained sufficient stability under physiological conditions, suggesting potential for oral bioavailability .
Table 1: Biological Activity Data of Selected Compounds
Compound ID | Structure Description | MIC (µM) | Selectivity Index (Vero/HepG2) |
---|---|---|---|
9n | Chlorinated benzyloxy derivative | 2.7 | >100 |
9o | Fluorinated benzyloxy derivative | 2.8 | >90 |
9m | Unsubstituted | 5.8 | <20 |
Table 2: Pharmacokinetic Properties
Compound ID | Stability (%) after 24h | Permeability (PAMPA) |
---|---|---|
9n | 5% | Low |
9o | 22.9% | Moderate |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for structurally related amino-ethanol derivatives, and how can they inform the synthesis of this compound?
- Methodological Answer : Synthesis of analogous compounds involves multi-step organic reactions, such as Schiff base formation (condensation of amines with aldehydes/ketones) , alkylation of phenolic groups , or nucleophilic substitution. For example, describes the use of 2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol reacted with substituted benzaldehydes to form intermediates with hydrogen-bonded crystal structures. Yield optimization often requires controlled pH, inert atmospheres, and catalysts like acetic acid .
- Key Data :
- Typical yields for similar reactions: 70–95% .
- Common purification methods: Column chromatography (silica gel), recrystallization .
Q. How is the stereochemical configuration of such compounds validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry. demonstrates its use to resolve dihedral angles and hydrogen-bonding networks in similar ethanolamine derivatives . Alternatively, chiral HPLC or NMR spectroscopy with chiral shift reagents can differentiate enantiomers .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., benzyloxy, methoxy) and confirms substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for research-grade compounds) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 371.399 g/mol for a related compound in ) .
Advanced Research Questions
Q. How do the electronic and steric effects of substituents (e.g., benzyloxy, methoxy) influence the compound’s reactivity in catalytic reactions?
- Methodological Answer : Computational modeling (DFT calculations) predicts electron density distribution and steric hindrance. For example, the methoxy group’s electron-donating nature increases nucleophilicity at the aromatic ring, while the benzyloxy group may sterically hinder para-substitution . Experimental validation involves kinetic studies under varying substituents (e.g., replacing methoxy with hydroxy groups) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : Discrepancies in enzyme inhibition data may arise from assay conditions (pH, temperature) or impurity profiles. Researchers should:
- Replicate studies using standardized protocols (e.g., ’s enzyme interaction assays).
- Perform structure-activity relationship (SAR) studies to isolate critical functional groups .
- Use LC-MS to verify compound stability during bioassays .
Q. How can degradation pathways (e.g., oxidation, hydrolysis) be systematically characterized for this compound?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for hydrolysis, 1% H2O2 for oxidation). Monitor degradation products via LC-MS .
- Isolation of Degradants : notes oxidation of similar compounds to quinones or carboxylic acids, which can be identified using IR spectroscopy (C=O stretches at 1700–1750 cm⁻¹) .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
4-Benzyl Albuterol (Salbutamol Impurity I)
Molecular Formula : C₂₂H₃₀N₂O₃
CAS Number : 56796-66-8
Key Differences :
- Replaces the benzyl(α-methyl-4-methoxyphenethyl)amino group with a simpler tert-butylamino moiety.
- Retains the benzyloxy and hydroxymethyl substituents on the aromatic ring.
Pharmacological Relevance : Acts as a β₂-adrenergic receptor agonist impurity in Salbutamol formulations. Its reduced steric bulk compared to the target compound may result in lower receptor binding affinity .
N-Benzyl Albuterol (Salbutamol EP Impurity E)
Molecular Formula : C₂₄H₃₂N₂O₃
CAS Number : 24085-03-8
Key Differences :
- Features a benzyl-tert-butylamino group instead of the benzyl(α-methyl-4-methoxyphenethyl)amino group.
- Contains a hydroxymethyl group at position 3 of the aromatic ring.
Synthesis : Produced via reductive amination pathways, similar to Salbutamol derivatives but with altered alkylation steps .
Formoterol-Related Impurities
Example: (1R)-1-(3-Amino-4-(benzyloxy)phenyl)-2-(((R)-1-(4-methoxyphenyl)propan-2-yl)(1-phenylethyl)amino)ethan-1-ol Molecular Formula: C₃₃H₃₈N₂O₃ Key Differences:
- Incorporates a phenylethylamino group and a defined stereochemistry (R-configuration) at critical positions.
- Larger molecular weight (510.68 g/mol) due to extended arylalkyl substituents.
Activity : Designed for long-acting β₂-agonist activity, contrasting with the target compound’s undefined stereochemistry, which may limit therapeutic use .
Comparative Data Table
Research Findings and Implications
- Structural Complexity vs. Activity: The target compound’s bulky benzyl(α-methyl-4-methoxyphenethyl)amino group may hinder receptor binding compared to simpler analogs like 4-Benzyl Albuterol, which retains β₂-agonist activity .
- Synthetic Challenges : Multi-step synthesis of the target compound (e.g., formylation of R1 ) contrasts with more streamlined routes for Salbutamol impurities, which use reductive amination or borohydride reductions .
Preparation Methods
Multi-Step Synthetic Route Overview
The synthesis of this compound typically follows a multi-step process involving:
Starting Precursors : The synthesis begins with substituted phenyl derivatives, notably 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol or related intermediates.
-
- Nucleophilic substitution and amination to introduce the benzyl(alpha-methyl-4-methoxyphenethyl)amino moiety.
- Protection of phenolic groups via benzyloxy substitution to prevent undesired side reactions.
- Stereoselective formation of β-amino alcohol backbone , often controlled by chiral catalysts or reagents.
- Use of formic acid under controlled conditions to facilitate specific transformations or purification steps.
Purification : Column chromatography (silica gel) and recrystallization are standard to isolate the pure compound with yields typically ranging from 70% to 95% in analogous syntheses.
Detailed Synthetic Methodologies
Step | Reaction Type | Description | Conditions | Yield Range |
---|---|---|---|---|
1 | Protection of Phenol | Conversion of phenolic hydroxyl group to benzyloxy to protect during subsequent steps | Benzyl bromide, base (e.g., K2CO3), solvent (acetone or DMF), room temperature or reflux | 85-95% |
2 | Formation of β-Amino Alcohol Backbone | Condensation of amino-substituted phenyl compound with benzyl-substituted amine | Controlled pH, inert atmosphere (N2), catalytic acid (formic acid or acetic acid) | 70-90% |
3 | Introduction of α-Methyl-4-methoxyphenethyl Group | Nucleophilic substitution or reductive amination with appropriate aldehyde or ketone precursor | Mild heating, reductive agent (NaBH4 or similar), solvent (methanol or ethanol) | 75-90% |
4 | Deprotection and Final Purification | Removal of protecting groups if needed, followed by chromatographic purification | Hydrogenolysis (Pd/C, H2) or acidic conditions | 80-95% |
Research Findings on Synthetic Optimization
Stereochemical Control : The compound contains two stereocenters whose configuration significantly impacts biological activity. Single-crystal X-ray diffraction and chiral HPLC are employed to confirm stereochemistry post-synthesis.
Catalyst and Reagent Selection : Use of mild acids like formic acid for catalysis ensures high selectivity and minimal side reactions during amination steps.
Reaction Atmosphere : Inert atmosphere (nitrogen or argon) is critical to prevent oxidation or degradation of sensitive intermediates.
Purity Assessment : Purity is confirmed by High-Performance Liquid Chromatography (HPLC) with target purity >95%, and structural integrity is validated by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Comparative Table of Analytical Techniques Used in Preparation
Technique | Purpose | Notes |
---|---|---|
NMR (1H and 13C) | Structural elucidation, functional group confirmation | Identifies benzyloxy, methoxy, and amino groups distinctly |
HPLC | Purity quantification | Ensures >95% purity for research-grade compound |
Mass Spectrometry (MS) | Molecular weight confirmation | Confirms molecular weight ~496.6 g/mol |
Single-Crystal X-ray Diffraction (SCXRD) | Stereochemical configuration | Confirms absolute configuration of stereocenters |
Chiral HPLC | Enantiomeric excess determination | Differentiates stereoisomers |
Summary of Key Data
Parameter | Value |
---|---|
Molecular Formula | C₃₂H₃₆N₂O₃ |
Molecular Weight | 496.65 g/mol |
CAS Number | 43229-68-1 |
Typical Yield (Overall) | 70-95% |
Purity Achieved | >95% (HPLC) |
Stereochemical Analysis | SCXRD, Chiral HPLC |
Common Solvents | Acetone, DMF, Methanol, Ethanol |
Catalysts/Reagents | Formic acid, Acetic acid, NaBH4, Pd/C |
Additional Notes on Preparation
The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which is crucial for maintaining selectivity during amination and alkylation steps.
The α-methyl-4-methoxyphenethyl substituent is introduced via reductive amination or nucleophilic substitution, often requiring careful control of temperature and pH to maximize yield and stereoselectivity.
The synthetic route is adaptable to variations in substituents, allowing for structural analog development with potential pharmacological applications.
Properties
IUPAC Name |
1-(3-amino-4-phenylmethoxyphenyl)-2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O3/c1-24(19-25-13-16-29(36-2)17-14-25)34(21-26-9-5-3-6-10-26)22-31(35)28-15-18-32(30(33)20-28)37-23-27-11-7-4-8-12-27/h3-18,20,24,31,35H,19,21-23,33H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLLMHMSGGBZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.